![molecular formula C17H15ClFN3O2S B1530531 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine CAS No. 928325-68-2](/img/structure/B1530531.png)
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Descripción general
Descripción
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
I have conducted a search for scientific research applications of “2-Chloro Vonoprazan”, also known as “1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine”. However, the specific details on unique applications for this compound are limited in the available literature. Below are some of the applications found for Vonoprazan, which may be relevant to 2-Chloro Vonoprazan due to their chemical similarity:
Gastrointestinal Treatment
Vonoprazan is used in the management of gastrointestinal (GIT) ulcer, reflux esophagitis, and for the eradication of Helicobacter pylori .
Spectrofluorimetric Analysis
An ultra-sensitive spectrofluorimetric method has been developed for estimation of Vonoprazan in real human plasma and content uniformity test .
Acid Blocker Replacement
Vonoprazan acts as a novel potassium-competitive acid blocker and has shown promising results as a proton pump inhibitor (PPI) replacement .
Heartburn Treatment
Vonoprazan has been efficacious for treatment of heartburn in non-erosive reflux disease (NERD) and has been compared with placebo in clinical trials .
H. pylori Infection Treatment
The efficacy of Vonoprazan dual and triple therapies in the treatment of Helicobacter pylori infection has been demonstrated in clinical studies .
Mecanismo De Acción
Target of Action
2-Chloro Vonoprazan, also known as 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine, primarily targets the H+, K±ATPase enzyme system . This enzyme system is located in the gastric parietal cells and is responsible for gastric acid secretion .
Mode of Action
2-Chloro Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner . Through this mechanism, 2-Chloro Vonoprazan suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . After binding, 2-Chloro Vonoprazan’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, therefore preventing K+ from binding to its site and inhibiting acid secretion in a K±competitive and reversible manner .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme system, 2-Chloro Vonoprazan prevents the secretion of gastric acid, thereby affecting the overall acidity of the stomach environment .
Pharmacokinetics
2-Chloro Vonoprazan is acid stable and rapidly absorbed fasting or fed, reaching Cmax by 1.5–2.0 hours . It dissociates slowly from its target (half-life of approximately 7.7 hours) . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . Interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease .
Result of Action
The molecular and cellular effects of 2-Chloro Vonoprazan’s action primarily involve the suppression of gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infection .
Action Environment
The action, efficacy, and stability of 2-Chloro Vonoprazan can be influenced by various environmental factors. For instance, the drug’s efficacy can vary based on the individual’s genetic makeup, such as the presence of CYP2C19 polymorphisms . Additionally, factors such as diet, co-administration with other medications, and the individual’s overall health status can also influence the drug’s action and efficacy .
Propiedades
IUPAC Name |
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMSFPNMHPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
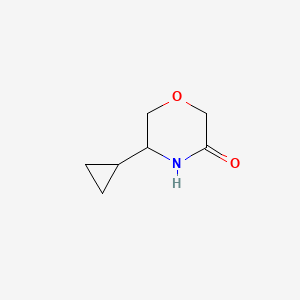
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)

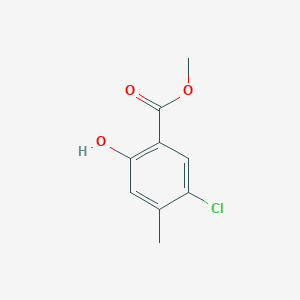
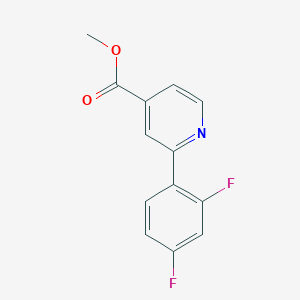
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

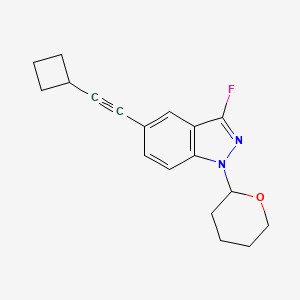
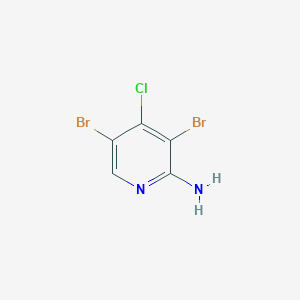

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)
![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)